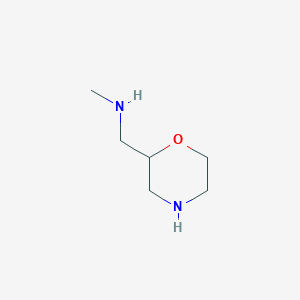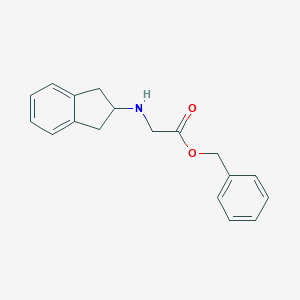
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
The mechanism of action of Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is not fully understood. However, it is believed to work by inhibiting the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has several advantages and limitations for lab experiments. One advantage is its solubility in organic solvents, which makes it easy to handle and use in various experiments. However, the compound is also sensitive to air and light, which can affect its stability. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate. One direction is to further investigate its potential therapeutic effects in the treatment of neurodegenerative diseases and cancer. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, more research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate can be synthesized using different methods, including the Mannich reaction and the reductive amination of 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid. The Mannich reaction involves the reaction of benzylamine with 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde and formaldehyde in the presence of acid catalysts. The reductive amination method involves the reaction of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid with benzylamine and sodium cyanoborohydride.
Applications De Recherche Scientifique
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been studied for its potential applications in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use in the treatment of cancer.
Propriétés
Numéro CAS |
119543-21-4 |
|---|---|
Nom du produit |
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
InChI |
InChI=1S/C18H19NO2/c20-18(21-13-14-6-2-1-3-7-14)12-19-17-10-15-8-4-5-9-16(15)11-17/h1-9,17,19H,10-13H2 |
Clé InChI |
MGQDFTONQLSUFZ-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



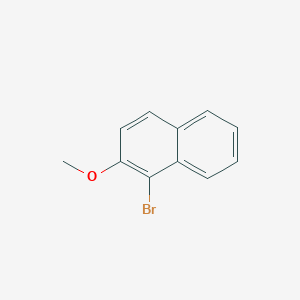


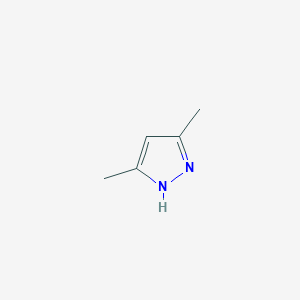
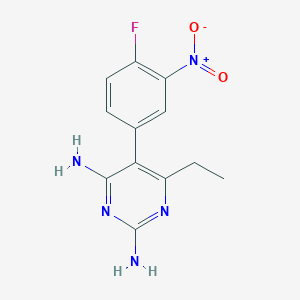
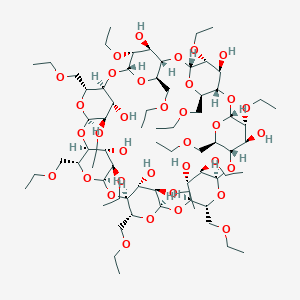

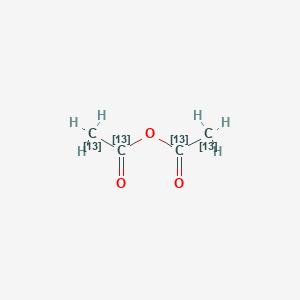
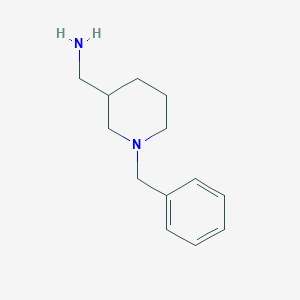
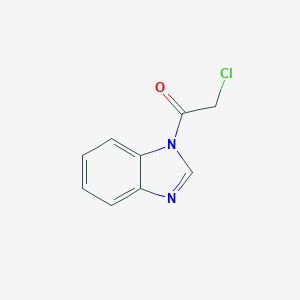
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)

